2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorothiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or potassium persulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chlorothiophene substituent.
2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine: A brominated analogue with potentially different reactivity and biological activity.
2-(5-Methylthiophen-2-yl)imidazo[1,2-a]pyridine: A methylated analogue with variations in chemical and biological properties
Uniqueness
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorothiophene substituent, which can influence its electronic properties, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C11H7ClN2S |
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Molecular Weight |
234.71 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-10-5-4-9(15-10)8-7-14-6-2-1-3-11(14)13-8/h1-7H |
InChI Key |
VNKCYQQATDXMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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